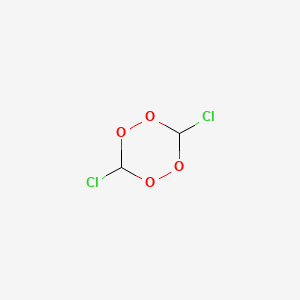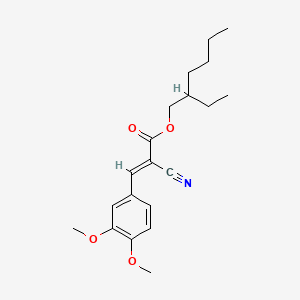
3,6-Dichloro-1,2,4,5-tetraoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloro-1,2,4,5-tetraoxane is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of tetraoxanes, which are characterized by a four-membered ring containing two oxygen atoms. This compound has garnered interest due to its potential use in medicinal chemistry, particularly in the development of antimalarial agents .
Métodos De Preparación
The synthesis of 3,6-Dichloro-1,2,4,5-tetraoxane typically involves the peroxidation of carbonyl compounds. General methods for preparing 1,2,4,5-tetraoxanes include:
Ozonolysis of Olefins: This method involves the reaction of olefins with ozone, leading to the formation of tetraoxanes.
Reaction of Ketones with Hydrogen Peroxide: Ketones react with hydrogen peroxide in the presence of catalysts such as iodine or protonic acids to form tetraoxanes.
Cyclocondensation of Ketones: This method uses bis(trimethylsilyl)peroxide as the donor of the O–O fragment to cyclocondense ketones into tetraoxanes.
Análisis De Reacciones Químicas
3,6-Dichloro-1,2,4,5-tetraoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide, iodine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,6-Dichloro-1,2,4,5-tetraoxane has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an antimalarial agent.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It is used in the synthesis of other chemical compounds and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,6-Dichloro-1,2,4,5-tetraoxane involves the generation of reactive oxygen species (ROS) upon cleavage of the peroxide bond. These ROS can damage cellular components, leading to the death of the target organism, such as the malaria parasite . The compound targets specific enzymes and pathways involved in the survival of the parasite, making it an effective antimalarial agent .
Comparación Con Compuestos Similares
3,6-Dichloro-1,2,4,5-tetraoxane can be compared with other tetraoxanes and related compounds, such as:
3,3,6-Trimethyl-1,2,4,5-tetraoxane: This compound has shown significant activity against chloroquine-sensitive strains of Plasmodium falciparum.
3,3-Dimethyl-6,6-diphenyl-1,2,4,5-tetraoxane: It has demonstrated activity against chloroquine-resistant strains of the malaria parasite.
3-Methyl-3,6,6-triphenyl-1,2,4,5-tetraoxane: This compound has superior activity against chloroquine-resistant strains compared to other derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other tetraoxanes.
Propiedades
IUPAC Name |
3,6-dichloro-1,2,4,5-tetraoxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O4/c3-1-5-7-2(4)8-6-1/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMGQTHVKHLHAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(OOC(OO1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide](/img/structure/B587646.png)

![3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]](/img/structure/B587649.png)

![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3](/img/structure/B587657.png)


![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3](/img/structure/B587667.png)

